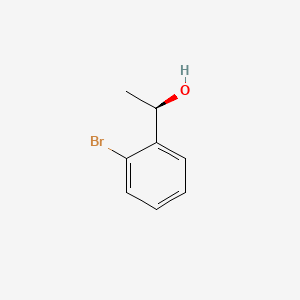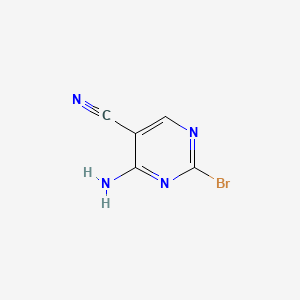![molecular formula C9H7ClO3 B1270855 Benzo[1,3]dioxol-5-yl-acetyl chloride CAS No. 6845-81-4](/img/structure/B1270855.png)
Benzo[1,3]dioxol-5-yl-acetyl chloride
Übersicht
Beschreibung
Benzo[1,3]dioxol-5-yl-acetyl chloride is a useful research compound. Its molecular formula is C9H7ClO3 and its molecular weight is 198.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Reaction with Nucleophilic Reagents
Benzo[d][1,3]dioxol-5-yl-acetyl chloride reacts with nucleophilic reagents containing nitrogen and sulfur to produce acryloyl amides, imides, thioesters, and heterocyclic systems. Some of these products exhibit moderate activities against antibacterial and antifungal agents (Shiba, El-ziaty, Elaasar, & Al-Saman, 2010).
Synthesis of Novel Pyrazole Derivative
A novel pyrazole derivative is synthesized using Benzo[d][1,3]dioxol-5-yl-acetyl chloride. This compound, characterized by various techniques including single crystal X-ray diffraction, possesses interesting molecular interactions and could be significant in the field of chemical research (Naveen, Kumara, Kumar, Kumar, & Lokanath, 2018).
Synthesis of Thiazolyl Pyrazoline Derivatives
Benzo[d][1,3]dioxol-5-yl-acetyl chloride is used in synthesizing thiazolyl pyrazoline derivatives. These derivatives display antimicrobial and antiproliferative activities, particularly against cancer cells, indicating their potential in pharmaceutical research (Mansour, Aboelnaga, Nassar, & Elewa, 2020).
Antimicrobial Evaluation
Benzo[d][1,3]dioxol-5-yl-acetyl chloride derivatives exhibit significant antimicrobial activity. This discovery is crucial in the ongoing search for new and effective antimicrobial agents (Umesha & Basavaraju, 2014).
Anticancer Activity
Several derivatives of Benzo[d][1,3]dioxol-5-yl-acetyl chloride have been synthesized and evaluated for anticancer activity. Compounds such as N'-(2-((4-(Benzo[d][1, 3]dioxol-5-yl)-3-cyano-6-(naphthalen-2-yl)-pyridin-2-yl)oxy)- acetyl)benzohydrazide show potential against breast cancer cell lines (Mansour, Abd-Rabou, Nassar, & Elewa, 2021).
Wirkmechanismus
Target of Action
Benzo[1,3]dioxol-5-yl-acetyl chloride has been found to have anticancer activity against various cancer cell lines . .
Mode of Action
It has been suggested that it may cause cell cycle arrest at the s phase and induce apoptosis in certain cancer cells .
Biochemical Pathways
Given its potential anticancer activity, it may be involved in pathways related to cell cycle regulation and apoptosis .
Action Environment
Like all chemicals, its stability and efficacy could potentially be influenced by factors such as temperature, ph, and light exposure .
Biochemische Analyse
Biochemical Properties
Benzo[1,3]dioxol-5-yl-acetyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of various biologically active compounds. It interacts with enzymes such as cyclooxygenase, which is involved in the biosynthesis of prostaglandins. The interaction between this compound and cyclooxygenase leads to the inhibition of the enzyme’s activity, thereby affecting the production of prostaglandins . Additionally, this compound has been shown to interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli.
Cellular Effects
This compound has been observed to exert various effects on different types of cells and cellular processes. In cancer cell lines, such as prostate, pancreatic, and acute lymphoblastic leukemia cells, this compound induces cell cycle arrest and apoptosis . This compound influences cell signaling pathways by modulating the activity of key proteins involved in cell proliferation and survival. Furthermore, this compound affects gene expression by altering the transcriptional activity of specific genes, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of cyclooxygenase, inhibiting its enzymatic activity and reducing the production of prostaglandins . Additionally, this compound interacts with other proteins involved in cell signaling pathways, leading to the modulation of their activity and subsequent changes in cellular responses. This compound also influences gene expression by affecting the transcriptional activity of specific genes, thereby altering cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as the inhibition of tumor growth and the reduction of inflammation . At high doses, this compound can cause toxic or adverse effects, including damage to vital organs and disruption of normal cellular function. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing significant toxicity.
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yl)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c10-9(11)4-6-1-2-7-8(3-6)13-5-12-7/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSZGCXMAJSUSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373429 | |
| Record name | Benzo[1,3]dioxol-5-yl-acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6845-81-4 | |
| Record name | Benzo[1,3]dioxol-5-yl-acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














